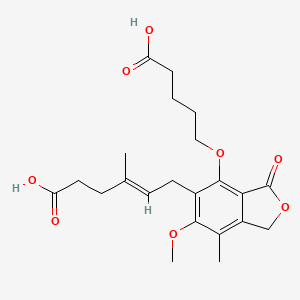
Carvedilol Monoalkylpyrocatechol Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carvedilol Monoalkylpyrocatechol Impurity is a chemical compound that is often encountered as a byproduct or impurity in the synthesis of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension and heart failure. This impurity can arise during the manufacturing process and needs to be carefully monitored and controlled to ensure the purity and efficacy of the pharmaceutical product.
Méthodes De Préparation
The preparation of Carvedilol Monoalkylpyrocatechol Impurity typically involves synthetic routes similar to those used for Carvedilol itself. The synthesis generally starts with the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 2-(2-methoxyphenoxy)ethylamine to produce Carvedilol. During these steps, various side reactions can occur, leading to the formation of impurities, including this compound .
Industrial production methods for Carvedilol involve optimizing reaction conditions to minimize the formation of impurities. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities .
Analyse Des Réactions Chimiques
Carvedilol Monoalkylpyrocatechol Impurity can undergo various chemical reactions, including:
Oxidation: This impurity can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Carvedilol Monoalkylpyrocatechol Impurity has several scientific research applications, particularly in the fields of:
Mécanisme D'action
The mechanism of action of Carvedilol Monoalkylpyrocatechol Impurity is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in pharmaceutical formulations can potentially affect the overall pharmacological profile of Carvedilol. The impurity may interact with molecular targets and pathways similar to those of Carvedilol, but detailed studies are required to elucidate its specific effects .
Comparaison Avec Des Composés Similaires
Carvedilol Monoalkylpyrocatechol Impurity can be compared with other impurities and related compounds found in Carvedilol formulations, such as:
Carvedilol Impurity A: Another common impurity with a similar chemical structure but different functional groups.
Carvedilol Impurity B: This impurity has distinct chemical properties and may arise from different synthetic routes.
Carvedilol Impurity C: Known for its presence in pharmaceutical formulations and its potential impact on drug quality.
The uniqueness of this compound lies in its specific formation pathway and its potential effects on the pharmacological properties of Carvedilol. Understanding and controlling this impurity is essential for ensuring the safety and efficacy of Carvedilol-based medications .
Propriétés
Numéro CAS |
1391052-10-0 |
|---|---|
Formule moléculaire |
C25H29N3O4 |
Poids moléculaire |
435.524 |
Nom IUPAC |
1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H29N3O4/c26-12-14-30-22-9-3-4-10-23(22)31-15-13-27-16-18(29)17-32-24-11-5-8-21-25(24)19-6-1-2-7-20(19)28-21/h1-11,18,27-29H,12-17,26H2 |
Clé InChI |
MQASJEXGQFESBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OCCN)O |
Synonymes |
N-(9H-carbazol-4-yloxy)propan-2-ol)-1,2-Bis(2-aminoethoxy)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









